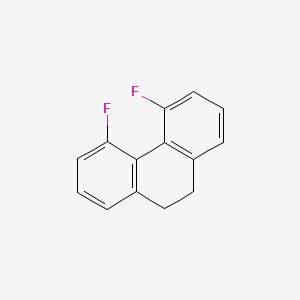
4,5-Difluoro-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-9,10-dihydrophenanthrene typically involves the fluorination of 9,10-dihydrophenanthrene. One common method is the palladium-catalyzed Heck reaction, which is followed by a reverse Diels-Alder reaction to eliminate formaldehyde
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it back to the parent phenanthrene compound.
Substitution: Electrophilic substitution reactions can introduce other functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as Raney nickel is often used.
Substitution: Bromine or sulfuric acid can be used for halogenation and sulfonation reactions, respectively.
Major Products
The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and various substituted phenanthrene derivatives.
Scientific Research Applications
4,5-Difluoro-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-9,10-dihydrophenanthrene involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s fluorine atoms enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound without fluorine atoms.
4,5-Dichloro-9,10-dihydrophenanthrene: A similar compound with chlorine atoms instead of fluorine.
Phenanthrene: The fully aromatic version without hydrogenation at the 9 and 10 positions.
Uniqueness
4,5-Difluoro-9,10-dihydrophenanthrene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications requiring high specificity and stability .
Properties
CAS No. |
108665-36-7 |
|---|---|
Molecular Formula |
C14H10F2 |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4,5-difluoro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H10F2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h1-6H,7-8H2 |
InChI Key |
IPDAAGWNRONPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)C3=C1C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















